6H-Pyrazolo[3,4-b]pyridin-6-one, 1,7-dihydro-4-(methoxymethyl)-3-methyl-1-phenyl-
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Overview
Description
6H-Pyrazolo[3,4-b]pyridin-6-one, 1,7-dihydro-4-(methoxymethyl)-3-methyl-1-phenyl- is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrazolo[3,4-b]pyridin-6-one, 1,7-dihydro-4-(methoxymethyl)-3-methyl-1-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with methoxymethylamine in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6H-Pyrazolo[3,4-b]pyridin-6-one, 1,7-dihydro-4-(methoxymethyl)-3-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6H-Pyrazolo[3,4-b]pyridin-6-one, 1,7-dihydro-4-(methoxymethyl)-3-methyl-1-phenyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 6H-Pyrazolo[3,4-b]pyridin-6-one, 1,7-dihydro-4-(methoxymethyl)-3-methyl-1-phenyl- exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, or DNA. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For instance, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the substitution pattern.
2H-Pyrazolo[3,4-b]pyridines: Another isomeric form with different chemical properties.
Pyrazolopyrimidines: Compounds with a fused pyrazole and pyrimidine ring system.
Uniqueness
6H-Pyrazolo[3,4-b]pyridin-6-one, 1,7-dihydro-4-(methoxymethyl)-3-methyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H15N3O2 |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
4-(methoxymethyl)-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C15H15N3O2/c1-10-14-11(9-20-2)8-13(19)16-15(14)18(17-10)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,16,19) |
InChI Key |
BXGFENBMUHGBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=O)N2)COC)C3=CC=CC=C3 |
Origin of Product |
United States |
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